bis(N-methylimidazole-2-yl)methane
CAS No.: 124225-99-6
Cat. No.: VC20857134
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124225-99-6 |
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Molecular Formula | C9H12N4 |
Molecular Weight | 176.22 g/mol |
IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole |
Standard InChI | InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 |
Standard InChI Key | AXJPGQWLRSRHIW-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1CC2=NC=CN2C |
Canonical SMILES | CN1C=CN=C1CC2=NC=CN2C |
Introduction
Chemical Structure and Properties
Bis(N-methylimidazole-2-yl)methane, identified by CAS number 124225-99-6, is a heterocyclic compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol. The compound's structural foundation consists of two N-methylimidazole rings connected by a methylene bridge, forming a bidentate ligand capable of coordinating with various metal ions.
Structural Characteristics
The compound features two imidazole rings, each with a methyl group attached to one of the nitrogen atoms. The methylene bridge (-CH2-) connects the two imidazole rings at their 2-positions, creating a flexible structure that can adopt various conformations when coordinating with metal centers. This flexibility is crucial for its coordination chemistry applications, as it allows the compound to form stable complexes with different metal ions.
Physical and Chemical Properties
Coordination Chemistry
Bis(N-methylimidazole-2-yl)methane exhibits rich coordination chemistry, forming complexes with various transition metals. This property has made it a subject of significant interest in inorganic and organometallic chemistry research.
Metal Complexes
The compound functions as a versatile ligand, capable of coordinating to metal centers in different modes. Its coordination behavior can be categorized into two main types:
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Chelating mode: Both nitrogen atoms coordinate to the same metal center, forming a metallacycle.
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Bridging mode: The nitrogen atoms coordinate to different metal centers, creating polynuclear complexes.
Ruthenium Complexes
Ruthenium(II) carbonyl complexes containing bis(N-methylimidazol-2-yl)methane have been synthesized and characterized . In these complexes, the ligand (referred to as BIM) acts as a bidentate N-donor, forming complexes of the type [Ru(BIM)(CO)2X2], where X represents halide ions such as chloride . These complexes are prepared from the stoichiometric reaction of [Ru(CO)2X2] and the bidentate N-donor ligand in refluxing methanol .
Copper Complexes
Copper(I) complexes with bis(N-methylimidazol-2-yl)methane (abbreviated as Me2BIM in some literature) have been reported . A notable example is the dinuclear copper(I) complex Cu2(C9H12N4)32, which contains two Cu(I) ions, three bis(N-methylimidazol-2-yl)methane ligands, and two trifluoromethanesulfonate anions . In this complex:
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Each Cu(I) ion has a distorted trigonal-planar geometry
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Each Cu(I) is coordinated by two N atoms from one Me2BIM ligand
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A third Me2BIM ligand acts as a bridge between the two Cu(I) ions
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The imidazole rings form intramolecular π–π stacking interactions with centroid-centroid distances of 3.445(2) and 3.547(2) Å
Biological Activities
Research indicates that bis(N-methylimidazole-2-yl)methane and its metal complexes exhibit potential biological activities, making them of interest for pharmaceutical applications.
Comparison with Related Compounds
Table 1: Comparison of Bis(N-methylimidazole-2-yl)methane with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
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Bis(N-methylimidazole-2-yl)methane | C9H12N4 | 176.22 | Two N-methylimidazole rings linked by methylene bridge | Metal coordination, potential anticancer activity |
Bis(imidazol-2-yl)methane | C7H8N4 | 148.17 | Two imidazole rings linked by methylene bridge (no N-methyl groups) | Research applications, metal coordination |
Bis(pyrazol-1-yl)methane (BPM) | C7H8N4 | 148.17 | Two pyrazole rings linked by methylene bridge | Ruthenium complex formation |
Bis(3,5-dimethylpyrazol-1-yl)methane (dmBPM) | C11H16N4 | 204.27 | Two 3,5-dimethylpyrazole rings linked by methylene bridge | Metal complex formation |
Applications in Coordination Chemistry
The unique structural features of bis(N-methylimidazole-2-yl)methane make it valuable in various applications in coordination chemistry and materials science.
Structural Studies
The compound serves as an excellent model for studying coordination geometries and bonding in metal complexes. The crystal structure analysis of its metal complexes provides valuable insights into coordination modes and supramolecular interactions, such as the π-π stacking observed in copper complexes .
Material Science
The ability of bis(N-methylimidazole-2-yl)methane to form metal complexes with interesting structural features makes it potentially useful in the development of functional materials with specific properties, such as luminescence or magnetism.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in characterizing bis(N-methylimidazole-2-yl)methane and its metal complexes.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for confirming the structure of bis(N-methylimidazole-2-yl)methane. The methylene bridge typically shows a characteristic signal in the 1H NMR spectrum, while the imidazole ring carbons and the N-methyl groups exhibit distinctive signals in the 13C NMR spectrum.
For metal complexes, techniques such as 2D NMR experiments (including NOESY) have been used to determine coordination geometries. For instance, the NOESY spectrum of [Ru(BPM)2(CO)(Cl)][BPh4] showed a cis coordination of the chloride and carbonyl ligands, which was subsequently confirmed by X-ray diffraction studies .
X-ray Crystallography
X-ray crystallography has been instrumental in determining the precise structures of metal complexes containing bis(N-methylimidazole-2-yl)methane. Crystal structure analyses have revealed important details about:
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Coordination geometries (e.g., octahedral for ruthenium complexes, trigonal-planar for copper complexes)
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Bond distances and angles
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Supramolecular interactions such as π-π stacking between imidazole rings
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Packing arrangements in the solid state
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